4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
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Overview
Description
4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) is a complex organic compound that belongs to the class of Schiff base esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) typically involves a multi-step process. One common method includes the condensation reaction between 4-iodoaniline and 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the Schiff base intermediate. This intermediate is then esterified with 4-methoxybenzoic acid under reflux conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxime derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
- 4-{(E)-[(4-bromophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
- 4-{(E)-[(4-fluorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
Uniqueness
The presence of the iodine atom in 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) distinguishes it from its analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and ability to form halogen bonds, potentially leading to unique chemical and biological properties .
Properties
Molecular Formula |
C29H22INO6 |
---|---|
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]-3-(4-methoxybenzoyl)oxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H22INO6/c1-34-24-12-3-19(4-13-24)28(32)36-26-16-7-21(18-31-23-10-8-22(30)9-11-23)27(17-26)37-29(33)20-5-14-25(35-2)15-6-20/h3-18H,1-2H3 |
InChI Key |
ODDIOCYLAFUZBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)I)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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